chloromethylsulfonyl(trifluoro)methane

Description

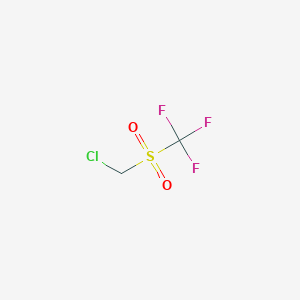

Chloromethylsulfonyl(trifluoro)methane is a hypothetical or less-documented compound characterized by a methane backbone substituted with a chloromethylsulfonyl (-SO₂-CH₂Cl) group and a trifluoromethyl (-CF₃) group. While direct references to this exact structure are absent in the provided evidence, its structural analogs—compounds bearing sulfonyl, chloromethyl, or trifluoromethyl groups—are well-studied. For instance, trifluoromethanesulfonyl chloride (CF₃SO₂Cl) and chloromethyl chlorosulfate (ClCH₂OSO₂Cl) share functional groups that inform predictions about its reactivity and applications .

Properties

IUPAC Name |

chloromethylsulfonyl(trifluoro)methane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClF3O2S/c3-1-9(7,8)2(4,5)6/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZJSXILJSQLGLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethylsulfonyl(trifluoro)methane can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonic acid with phosphorus trichloride and chlorine . This method allows for the efficient production of trifluoromethanesulfonyl chloride, which can then be further reacted to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of trifluoromethanesulfonic acid or sodium triflate . These methods are scalable and provide high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

Chloromethylsulfonyl(trifluoro)methane undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups, making it a versatile intermediate in organic synthesis.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reaction conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include transition metals, radical initiators, and strong acids or bases . Reaction conditions often involve the use of solvents like dichloromethane, tetrahydrofuran, and dioxane .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, substitution reactions can yield a variety of trifluoromethylated compounds, while oxidation reactions may produce sulfonyl derivatives .

Scientific Research Applications

Chloromethylsulfonyl(trifluoro)methane has numerous applications in scientific research:

Mechanism of Action

The mechanism by which chloromethylsulfonyl(trifluoro)methane exerts its effects involves the generation of highly reactive intermediates, such as trifluoromethyl radicals . These intermediates can undergo various reactions, including addition to double bonds and substitution at electrophilic centers. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Functional Group Analysis

Key compounds for comparison include:

Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)

- Structure : Central sulfur atom bonded to a trifluoromethyl group and a sulfonyl chloride (-SO₂Cl).

- Applications : Widely used as a sulfonating agent in organic synthesis .

- Reactivity : Reacts violently with water, releasing HCl and SO₂ .

Chloromethyl chlorosulfate (ClCH₂OSO₂Cl)

- Structure : Chloromethyl group linked to a chlorosulfate (-OSO₂Cl) moiety.

- Applications : Intermediate in controlled industrial processes .

- Safety : Lachrymator (eye irritant); requires strict handling protocols .

2-Chlorophenyl trifluoromethanesulfonate (C₇H₄ClF₃O₃S)

Physical and Chemical Properties

Reactivity and Stability

- Hydrolytic Stability :

- Electrophilic Character :

- The -SO₂CF₃ group in trifluoromethanesulfonyl derivatives enhances electrophilicity, facilitating nucleophilic substitutions in pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.